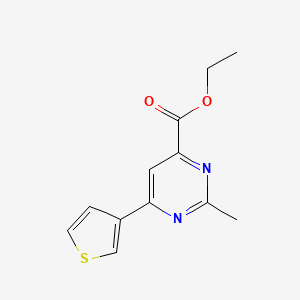

2-Méthyl-6-(thiophène-3-yl)pyrimidine-4-carboxylate d'éthyle

Vue d'ensemble

Description

Thiophene-based analogs have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives can react with different nucleophiles and electrophiles . For example, each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1 .Applications De Recherche Scientifique

Agents neuroprotecteurs et antineuro-inflammatoires

Les composés dérivés de la pyrimidine, tels que le 2-Méthyl-6-(thiophène-3-yl)pyrimidine-4-carboxylate d'éthyle, ont montré un potentiel en tant qu'agents neuroprotecteurs et antineuro-inflammatoires. Ces composés peuvent être conçus pour cibler les maladies neurodégénératives, l'accident vasculaire cérébral ischémique et les traumatismes crâniens. Ils agissent en inhibant la production d'oxyde nitrique et de facteur de nécrose tumorale-α dans les cellules microgliales humaines, en réduisant le stress du réticulum endoplasmique et en modulant la voie inflammatoire NF-kB .

Activité anticancéreuse

Les dérivés du thiophène, y compris ceux contenant un noyau pyrimidinique, ont été étudiés pour leurs propriétés anticancéreuses. Certains composés hétérocycliques ont présenté des effets cytotoxiques optimaux contre des lignées cellulaires cancéreuses, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse .

Activité antimicrobienne

Les composés thiophéniques synthétiques ont été évalués pour leur activité antimicrobienne. Certains dérivés ont montré des effets inhibiteurs significatifs contre divers organismes, notamment B. subtilis, E. coli, P. vulgaris et S. aureus. Cela suggère leur application potentielle dans le développement de nouveaux agents antimicrobiens .

Applications dans les cellules solaires

Les dérivés de la pyrimidine ont été explorés pour une utilisation dans la technologie des cellules solaires. Ils peuvent servir de concurrents aux cellules solaires à base de pérovskite, offrant potentiellement de meilleurs décalages de bande et des rendements de conversion. Cela pourrait conduire au développement de cellules solaires plus efficaces et plus rentables .

Potence du récepteur de la sérotonine

Les composés à base de pyrimidine ont été identifiés comme présentant une puissance significative au niveau du récepteur 5-HT1A de la sérotonine, avec une sélectivité par rapport à d'autres récepteurs comme les récepteurs α1-adrénergiques et D2. Cette propriété est cruciale pour le développement de médicaments ciblant les troubles neurologiques .

Chimie organique synthétique

La chimie de la pyrimidine et de ses dérivés est importante dans le domaine de la chimie organique synthétique. Ces composés sont utilisés pour construire de nouveaux composants biologiques et ont de larges applications en chimie médicinale en raison de leur réactivité polyvalente et de leur diversité structurale .

Mécanisme D'action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been shown to exhibit a variety of biological effects . They have been used in the development of advanced compounds with various biological effects .

Mode of Action

Thiophene derivatives have been known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Thiophene derivatives have been known to affect a variety of biochemical pathways, leading to their diverse biological effects .

Result of Action

Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Orientations Futures

Thiophene-based analogs continue to attract a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the synthesis of new thiophene derivatives and the exploration of their biological activities.

Analyse Biochimique

Biochemical Properties

Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate plays a role in various biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with enzymes such as prolyl-4-hydroxylase, which is involved in collagen synthesis . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on biochemical pathways. Additionally, this compound may interact with proteins involved in cellular signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

The effects of Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate on cells are diverse and can impact various cellular processes. This compound has been shown to influence cell signaling pathways, including those mediated by nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and activating transcription factor 4 (ATF4) . These pathways are crucial for regulating gene expression and cellular stress responses. By modulating these pathways, Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate can affect gene expression patterns and cellular metabolism, potentially leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit the activity of enzymes such as prolyl-4-hydroxylase by binding to their active sites . This inhibition can lead to reduced collagen synthesis and altered cellular responses. Additionally, the compound’s interaction with transcription factors like NF-kB and ATF4 can result in changes in gene expression, further influencing cellular functions and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to the compound may lead to sustained inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and long-term safety.

Dosage Effects in Animal Models

The effects of Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including cellular stress and apoptosis. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which can influence its bioavailability and activity . These metabolic pathways are essential for understanding how the compound is processed in the body and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

Ethyl 2-methyl-6-(thiophen-3-yl)pyrimidine-4-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Propriétés

IUPAC Name |

ethyl 2-methyl-6-thiophen-3-ylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-3-16-12(15)11-6-10(13-8(2)14-11)9-4-5-17-7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGCQRMIICMUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C2=CSC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490385.png)

![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490387.png)

![3-(1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1490389.png)

![2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1490394.png)

![2-chloro-3-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrazine](/img/structure/B1490395.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490400.png)

![6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490403.png)

![6-(furan-3-yl)-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490405.png)

![6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1490406.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1490407.png)

![6-cyclopropyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490408.png)